molecular formula C18H21NO4S B7465094 N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cat. No. B7465094
M. Wt: 347.4 g/mol
InChI Key: RHPUGMILQMIOSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, also known as BDBOS, is a sulfonamide compound that has gained significant attention in scientific research. This compound has been synthesized through various methods and has shown promising results in different applications.

Mechanism of Action

The mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is not fully understood. However, it has been suggested that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the activity of enzymes involved in the production of pro-inflammatory cytokines and chemokines. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death.
Biochemical and Physiological Effects
N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide inhibits the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has also been shown to induce apoptosis in cancer cells by activating caspases. In addition, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the replication of hepatitis B and C viruses.

Advantages and Limitations for Lab Experiments

N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various applications. However, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research on N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. One possible direction is to investigate the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore the potential use of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide in the treatment of viral infections, such as hepatitis B and C. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo.
Conclusion
In conclusion, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a sulfonamide compound that has shown promising results in various scientific research applications. It has been synthesized through various methods and has been found to have anti-inflammatory, antitumor, and antiviral properties. Although further studies are needed to elucidate the mechanism of action of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide and to determine its potential toxicity in vivo, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has the potential to be a valuable therapeutic agent in the future.

Synthesis Methods

N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been synthesized through various methods, including the reaction of 2-amino-6-methylphenol with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. Another method involves the reaction of 2-amino-6-methylphenol with ethyl 2-chloroacetate, followed by the reaction of the resulting intermediate with sodium sulfite and sodium hydroxide. The yield of N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide obtained through these methods ranges from 50% to 70%.

Scientific Research Applications

N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antitumor, and antiviral properties. N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. Additionally, N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has been shown to induce apoptosis in cancer cells and inhibit the replication of viruses such as hepatitis B and C viruses.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-3-14-7-4-6-13(2)18(14)19-24(20,21)15-8-9-16-17(12-15)23-11-5-10-22-16/h4,6-9,12,19H,3,5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHPUGMILQMIOSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

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